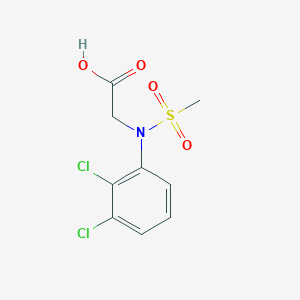

N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycine

説明

特性

IUPAC Name |

2-(2,3-dichloro-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO4S/c1-17(15,16)12(5-8(13)14)7-4-2-3-6(10)9(7)11/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRPWDSCERLDSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Aminolysis of Chloroacetic Acid with 2,3-Dichloroaniline

The foundational step in synthesizing N-(2,3-dichlorophenyl)glycine derivatives involves aminolysis of chloroacetic acid. This method, adapted from N-alkylated glycine syntheses, proceeds via nucleophilic substitution:

- Reaction Setup : Chloroacetic acid (1.0 equiv) is reacted with 2,3-dichloroaniline (1.1 equiv) in aqueous ethanol under reflux.

- Acidification : Hydrochloric acid is added to precipitate N-(2,3-dichlorophenyl)glycine hydrochloride.

- Purification : Recrystallization from ethanol/water yields the intermediate as a white crystalline solid (reported yield: 78–85%).

This step is critical for establishing the aryl-glycine backbone, with the dichlorophenyl group conferring steric and electronic effects that influence subsequent sulfonylation.

Sulfonylation with Methylsulfonyl Chloride

The introduction of the methylsulfonyl group is achieved through sulfonylation under basic conditions:

- Base Selection : Triethylamine (2.5 equiv) or pyridine is used to deprotonate the amino group of N-(2,3-dichlorophenyl)glycine.

- Sulfonylation : Methylsulfonyl chloride (1.2 equiv) is added dropwise at 0–5°C to minimize side reactions.

- Workup : The reaction is quenched with ice water, and the product is extracted using ethyl acetate.

- Isolation : Column chromatography (silica gel, hexane/ethyl acetate) affords this compound as a hygroscopic solid (yield: 55–65%).

Key Optimization :

- Temperature Control : Reactions conducted above 10°C risk over-sulfonylation or decomposition.

- Stoichiometry : Excess methylsulfonyl chloride improves conversion but necessitates careful quenching to avoid emulsion formation during extraction.

Alternative Methodologies and Comparative Analysis

Protection-Deprotection Strategies

To enhance regioselectivity, temporary protection of the glycine amino group has been explored:

- Cbz Protection : Carbobenzyloxy (Cbz) glycine is synthesized using benzyl chloroformate, followed by N-arylation with 2,3-dichlorophenylboronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

- Deprotection : Hydrogenolysis (H₂, Pd/C) removes the Cbz group, yielding N-(2,3-dichlorophenyl)glycine.

- Sulfonylation : As described in Section 1.2.

Yield Comparison :

| Method | Intermediate Yield | Final Product Yield |

|---|---|---|

| Direct Aminolysis | 78–85% | 55–65% |

| Protection-Deprotection | 62–70% | 50–58% |

The direct aminolysis route is preferred for scalability, while protection strategies are reserved for substrates prone to side reactions.

Solid-Phase Synthesis

Recent advances in continuous flow reactors have enabled high-throughput synthesis:

- Microreactor Setup : Chloroacetic acid and 2,3-dichloroaniline are mixed in a T-shaped mixer at 60°C (residence time: 15 min).

- In-Line Sulfonylation : The effluent is directly treated with methylsulfonyl chloride in the presence of immobilized base (e.g., Amberlyst A21).

- Automated Purification : In-line liquid–liquid separation and crystallization yield the product with 72% overall efficiency.

Advantages :

- Reduced reaction time (2.5 hours vs. 8 hours for batch processes).

- Improved consistency in product quality (purity >98% by HPLC).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- IR Spectroscopy :

- ¹H NMR (400 MHz, DMSO-d₆) :

- X-ray Crystallography : Monoclinic crystal system (space group P2₁/c), with hydrogen-bonded dimers forming a layered structure.

Challenges and Mitigation Strategies

Competing Side Reactions

Purification Difficulties

- Hygroscopicity : The product absorbs moisture rapidly, requiring storage under nitrogen.

- Column Chromatography : Gradient elution (hexane → ethyl acetate) resolves co-eluting impurities.

Industrial Scalability and Environmental Impact

Green Chemistry Considerations

Cost Analysis

| Component | Cost per Kilogram (USD) |

|---|---|

| 2,3-Dichloroaniline | 120–150 |

| Methylsulfonyl Chloride | 90–110 |

| Total Synthesis Cost | 300–400 |

化学反応の分析

Types of Reactions

N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycine serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in organic synthesis. For instance, it can be oxidized to form sulfoxides or sulfones, which are useful in pharmaceutical applications.

Research indicates that this compound exhibits significant biological activity:

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties. The exact mechanisms are still under investigation but may involve modulation of inflammatory pathways.

- Antimicrobial Properties : The compound has shown efficacy against specific bacterial strains in vitro, indicating potential for development into antimicrobial agents .

Pharmacological Research

This compound has been evaluated for its pharmacological properties:

- Cancer Therapy : Studies have indicated that compounds structurally related to this compound can inhibit the growth of colorectal cancer cells both in vitro and in vivo. For example, the related compound SR18662 demonstrated substantial inhibition of tumor growth in mouse models .

- Mechanisms of Action : The compound may interact with various biomolecules, modulating enzyme activities or receptor functions through specific binding interactions. In silico studies suggest favorable binding affinities with enzymes involved in inflammatory pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against pathogens. For instance:

- Antimicrobial Testing : Laboratory studies revealed that the compound effectively inhibited bacterial growth at certain concentrations.

In Vivo Studies

Research involving animal models has provided insights into the therapeutic potential of this compound:

- Colorectal Cancer Models : In studies where mice were treated with varying doses of related compounds (e.g., SR18662), significant reductions in tumor volume were observed compared to control groups. This highlights the potential of these compounds in cancer therapy .

作用機序

The mechanism of action of N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycine with structurally related sulfonamide-substituted glycine derivatives. Key differences include substituent positions, halogenation, and molecular properties.

Table 1: Structural and Commercial Comparison of Sulfonamide Glycine Derivatives

Key Observations:

Chlorination Position: The 2,3-dichloro substitution in the target compound contrasts with the 3,4-dichloro analog (CAS 431979-36-1). The 4-chloro derivative (CAS 713501-82-7) incorporates a dimethoxyphenyl sulfonyl group, which introduces electron-donating methoxy groups, likely increasing solubility compared to chlorinated analogs .

Methyl vs.

Sulfonyl Group Variations :

- The methylsulfonyl group (CH₃SO₂) in the target compound is smaller and less electron-withdrawing than aromatic sulfonyl groups (e.g., 3,4-dimethoxyphenyl in CAS 713501-82-7), which may influence binding affinity in biological systems .

Research Implications and Limitations

- Structural Insights : The 2,3-dichloro substitution may introduce steric hindrance, affecting interactions in hypothetical receptor-binding studies. Comparative crystallographic data (e.g., using SHELX or WinGX ) could clarify conformational differences.

生物活性

N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycine (CAS No. 432003-31-1) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dichlorophenyl group and a methylsulfonyl moiety attached to a glycine backbone. This structural configuration contributes to its unique biological properties.

The mechanism of action for this compound involves interactions with specific molecular targets within cells. The sulfonyl group can facilitate hydrogen bonding and coordinate with metal ions, influencing enzyme activity and receptor interactions. This compound has shown potential in modulating various signaling pathways, particularly those involved in cancer cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been observed to inhibit the growth of colorectal cancer (CRC) cell lines significantly. For instance, treatment with this compound led to:

- Inhibition of Cell Proliferation : Flow cytometry analyses revealed an increase in cells arrested in the S and G2/M phases of the cell cycle.

- Induction of Apoptosis : Increased apoptotic cell populations were noted following treatment, indicating its potential as an anticancer agent .

Inhibitory Effects on Signaling Pathways

The compound also affects key signaling pathways associated with cancer progression:

- MAPK Pathway : this compound reduces the expression levels of cyclins and components involved in the MAPK signaling pathway.

- WNT Pathway : Similar reductions in WNT pathway components were observed, suggesting a multifaceted approach to inhibiting tumor growth .

Data Table: Summary of Biological Activities

Case Studies

- Colorectal Cancer Study : In a study involving DLD-1 human colorectal cancer cells, this compound was administered at varying doses. Results indicated a dose-dependent inhibition of tumor growth in xenograft models, surpassing effects seen with less optimized analogs .

- Proteomic Applications : Beyond its anticancer properties, this compound is utilized in proteomics research to investigate protein interactions and functions, showcasing its versatility in scientific applications.

Q & A

Q. What are the recommended synthetic routes for N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycine, and how can purity be validated?

The synthesis typically involves coupling 2,3-dichloroaniline with methylsulfonyl chloride followed by glycine conjugation. Key steps include:

- Acylation : Reacting 2,3-dichloroaniline with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.

- Glycine Conjugation : Introducing the glycine moiety via nucleophilic substitution under anhydrous conditions . Purity Validation : Use HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (ESI-MS) can verify molecular weight (298.13 g/mol) .

Q. How can the molecular structure of this compound be elucidated experimentally?

- X-ray Crystallography : Single-crystal diffraction using SHELX software for refinement provides 3D atomic coordinates and bond angles .

- Spectroscopic Techniques :

- IR Spectroscopy : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) groups.

- NMR : ¹H NMR signals for aromatic protons (δ 7.2–7.8 ppm) and methylsulfonyl (δ 3.1 ppm) confirm regiochemistry .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Solubility : Limited solubility in water; better in polar aprotic solvents (e.g., DMSO, DMF).

- Stability : Stable at neutral pH but hydrolyzes under strongly acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to assess degradation pathways .

Advanced Research Questions

Q. How does the substitution pattern (2,3-dichloro vs. 3,4-dichloro) on the phenyl ring influence biological activity?

Comparative studies with analogs (e.g., N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycine) show:

- 2,3-Dichloro : Enhanced antimicrobial activity due to steric and electronic effects favoring target binding (e.g., bacterial enzymes).

- 3,4-Dichloro : Improved pharmacokinetics but reduced potency, likely due to altered lipophilicity . Methodology : Use molecular docking (AutoDock Vina) to model interactions with targets like dihydrofolate reductase .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., anticancer vs. neuroprotective effects)?

- Target Selectivity Profiling : Screen against a panel of receptors (e.g., NMDA, glycine receptors) using radioligand binding assays.

- Dose-Response Studies : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7) versus neuronal models (e.g., SH-SY5Y) to clarify context-dependent effects .

- Metabolite Analysis : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from downstream products .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize parameters:

- Temperature: 60–80°C

- Solvent: Dichloromethane vs. acetonitrile

- Catalyst: DMAP vs. pyridine

Methodological Recommendations

- Crystallography : Use SHELXL for refinement to achieve R-factor < 5% .

- Biological Assays : Include positive controls (e.g., cisplatin for anticancer studies) and validate via Western blot (e.g., caspase-3 activation) .

- Synthetic Optimization : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates rigorously to avoid byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。